molecular formula C14H17BrN2O3 B8565819 tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate

tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate

Cat. No.: B8565819
M. Wt: 341.20 g/mol
InChI Key: AMOFDLTWNCELIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate is a useful research compound. Its molecular formula is C14H17BrN2O3 and its molecular weight is 341.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-(cyclopropanecarbonyl)carbamate

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(19)17(12(18)9-4-5-9)11-8-10(15)6-7-16-11/h6-9H,4-5H2,1-3H3

InChI Key

AMOFDLTWNCELIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add cyclopropanecarbonyl chloride (1.42 g, 13.68 mmol) slowly to a solution of tert-butyl N-(4-bromo-2-pyridyl)carbamate (1.24 g, 4.6 mmol), Et3N (1.38 g, 13.68 mmol) in DCM (15 mL) at 0° C. After addition, stir the reaction at room temperature for 2 hrs. Pour the reaction mixture to water (50 mL), extract with EtOAc (15 mL×3), combine the organic layers and wash with brine (100 mL). Dry over anhydrous Na2SO4; concentrate under reduced pressure to give the crude product (1.55 g) which is used without further purification. MS: (M+1): 241.0
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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